Cyanazine-MCPA mixt.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

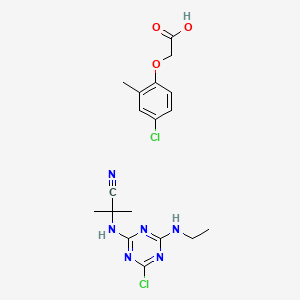

Cyanazine-MCPA mixture is a combination of two herbicides, cyanazine and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Cyanazine is a triazine herbicide that inhibits photosynthesis, while MCPA is a phenoxy herbicide that acts as a synthetic auxin, disrupting plant growth. This mixture is used to control a wide range of broadleaf weeds and grasses in agricultural settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyanazine is synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile . MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid .

Industrial Production Methods

The industrial production of cyanazine involves the chlorination of melamine to form cyanuric chloride, followed by successive reactions with ethylamine and 2-amino-2-methylpropionitrile . MCPA is produced by the chlorination of phenol to form 2-methyl-4-chlorophenol, which is then reacted with chloroacetic acid .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Cyanazine can undergo oxidation reactions, leading to the formation of various degradation products.

Hydrolysis: Both cyanazine and MCPA can undergo hydrolysis under acidic or basic conditions

Substitution: Cyanazine can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Substitution: Nucleophiles such as amines or thiols can be used.

Major Products Formed

Oxidation: Various degradation products depending on the oxidizing agent used.

Hydrolysis: Cyanazine forms cyanuric acid and other by-products.

Substitution: Substituted triazines in the case of cyanazine.

Aplicaciones Científicas De Investigación

Cyanazine-MCPA mixture is widely used in agricultural research to study its effects on weed control and crop yield . It is also used in environmental studies to understand its impact on soil and water quality . In addition, this mixture is used in toxicological studies to assess its effects on non-target organisms .

Mecanismo De Acción

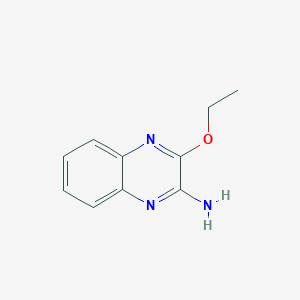

Cyanazine

Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II . This leads to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .

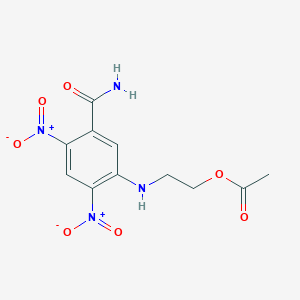

MCPA

MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) . It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death .

Comparación Con Compuestos Similares

Similar Compounds

Atrazine: Another triazine herbicide that inhibits photosynthesis.

2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide similar to MCPA that acts as a synthetic auxin.

Uniqueness

The combination of cyanazine and MCPA provides a broader spectrum of weed control compared to using either herbicide alone . Cyanazine targets photosynthesis, while MCPA disrupts plant growth, making the mixture effective against a wide range of weeds .

Propiedades

Número CAS |

56050-39-6 |

|---|---|

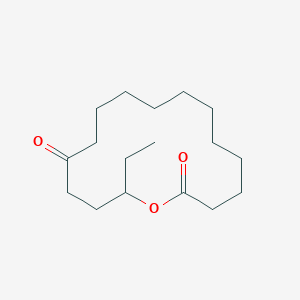

Fórmula molecular |

C18H22Cl2N6O3 |

Peso molecular |

441.3 g/mol |

Nombre IUPAC |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H13ClN6.C9H9ClO3/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11;1-6-4-7(10)2-3-8(6)13-5-9(11)12/h4H2,1-3H3,(H2,12,13,14,15,16);2-4H,5H2,1H3,(H,11,12) |

Clave InChI |

ALRYDRIKSBKEJM-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N.CC1=C(C=CC(=C1)Cl)OCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)